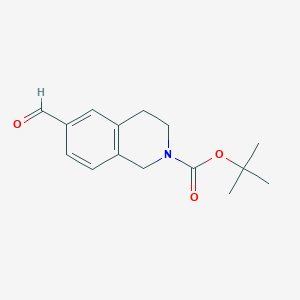

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, also known as tert-Butyl 6-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are an important class of isoquinoline alkaloids, has garnered significant attention in the scientific community . Various multicomponent reactions have been developed for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroisoquinoline core with a carbaldehyde group at the 6-position and a tert-butyl (Boc) group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its C(1)-functionalization . These reactions can involve the isomerization of an iminium intermediate .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A significant application involves the highly enantioselective acyl-Mannich reaction of isoquinolines with aldehydes, promoted by proline derivatives. This method facilitates the synthesis of 13-alkyl-tetrahydroprotoberberine alkaloids, employing Boc2O to activate isoquinoline for nucleophilic addition, leading to synthetic intermediates in high enantiomeric excesses. This approach has been crucial for the enantioselective synthesis of tetrahydroprotoberberine derivatives, showcasing the versatility of Boc-protected isoquinoline derivatives in alkaloid synthesis (Mengozzi, Gualandi, & Cozzi, 2014).

Redox-Neutral Annulations

Another research application highlights redox-neutral annulations involving dual C–H bond functionalization of amines, including tetrahydroisoquinoline, with aldehydes. This process underlines the role of acetic acid as a cosolvent, emphasizing the compound's utility in promoting transformations leading to complex molecular architectures (Zhu & Seidel, 2017).

Base-Promoted Regioselective Synthesis

Research also explores the base-promoted regioselective synthesis of tetrahydroquinolines, demonstrating the transformation of N-boc-3-piperidone into 1,2,3,4-tetrahydroquinoline derivatives. This synthesis involves creating new bond formations and is crucial for introducing various functional groups into the tetrahydroquinoline nucleus, underscoring the compound's importance in the synthesis of complex heterocyclic structures (Shally et al., 2019).

Regioselective Lithiation and Electrophilic Quenching

Further applications include the regioselective lithiation and electrophilic quenching of N-Boc-3-phenyltetrahydroisoquinoline, showcasing a method to access 1-substituted derivatives. This technique highlights the potential for synthesizing secondary and tertiary amine products, facilitating the development of diverse medicinal compounds (Talk, El-Tunsi, Robertson, & Coldham, 2019).

Safety and Hazards

When handling 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Zukünftige Richtungen

The future directions for the research and development of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde and related compounds are likely to involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This includes further exploration of multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important structural motif of various natural products and therapeutic lead compounds . They are key fragments of a diverse range of alkaloids and bioactive molecules .

Mode of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The C(1)-functionalization of THIQs, such as in the case of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

Thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that the compound should be handled with care to avoid dust formation and contact with skin and eyes .

Eigenschaften

IUPAC Name |

tert-butyl 6-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCBGBZLKOFNPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B2753004.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2753007.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-methoxyphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2753015.png)

![N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2753016.png)